N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
“N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It is a derivative of the quinazoline family, which is a class of organic compounds characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is likely to be complex, given the presence of multiple rings and functional groups. The 1,2,3-triazole ring is an important heterocyclic scaffold used in medicinal chemistry, often explored in the design of quinazoline anti-tumor hybrids .Chemical Reactions Analysis
The chemical reactions involving “N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have aromatic character .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They show versatile biological activities .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Materials Science
1,2,3-triazoles are used in materials science . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Future Directions
The future directions for research on “N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological properties and potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is the benzodiazepine (BZD) receptor . This receptor is a part of the GABA_A receptor, which is a major inhibitory neurotransmitter receptor in the brain .
Mode of Action
The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects on neuronal excitability . This results in the anticonvulsant activity of the compound .
Biochemical Pathways
The compound’s action on the BZD-binding site of the GABA_A receptor affects the GABAergic pathway . This pathway is responsible for inhibiting neuronal excitability in the nervous system . By enhancing the effect of GABA, the compound increases the inhibitory effects on neurons, thereby reducing the likelihood of seizures .
Pharmacokinetics
The compound’s high anticonvulsant activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . This is likely due to its enhancement of GABA’s inhibitory effects, which reduces neuronal excitability and thus the likelihood of seizures .
properties
IUPAC Name |
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-15-6-4-5-13(11-15)19-20-25-22(30)17-10-9-14(12-18(17)28(20)27-26-19)21(29)24-16-7-2-1-3-8-16/h4-6,9-12,16,27H,1-3,7-8H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAXKFREVPCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
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